Catocene

Description

Properties

InChI |

InChI=1S/C17H22.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h7-12H,5-6H2,1-4H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLVOODHKKQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][C]1C(C)(C)[C]2[CH][CH][CH][C]2CC.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

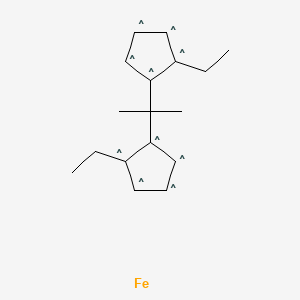

Molecular Formula |

C17H22Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the fundamental properties of Catocene?

An In-depth Technical Guide to the Fundamental Properties of Catocene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of this compound, also known as 2,2′-bis(ethylferrocenyl)propane (CAS RN: 37206-42-1). This compound is a bisferrocene derivative primarily utilized as a high-efficiency liquid burn rate catalyst in composite solid propellants.[1][2] Its liquid state ensures uniform dispersion within the propellant matrix, offering significant advantages over solid catalysts.[3][4] This document details its physicochemical properties, synthesis and purification methodologies, and its catalytic mechanism. It also includes generalized experimental protocols for its analysis and discusses emerging areas of research beyond propellant technology.

Physicochemical Properties

This compound is a brown-red, viscous liquid that is stable at room temperature in a sealed container.[1][3][5] Its key properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₇H₃₂Fe₂ | [6][7] |

| Molecular Weight | 468.25 g/mol | [6][7] |

| Appearance | Brown-red viscous liquid | [1][6] |

| Density (20°C) | 1.2910 - 1.2960 g/cm³ | [1][6] |

| Viscosity (25°C) | < 2.8 Pa·s | [1][6] |

| Solubility | Insoluble in water; miscible with many organic solvents. | [6] |

| Thermal Stability | Undergoes exothermic decomposition at ~180°C. |[6][8] |

Table 2: Technical Specifications for this compound

| Parameter | Specification | References |

|---|---|---|

| Purity (by titration) | ≥ 97.5% (m/m) | [6][9] |

| Iron (Fe) Content | 23.3 - 24.3% (m/m) | [1][6] |

| Moisture Content | < 0.08% (m/m) | [1][6] |

| Volatilization Loss | < 2.0% (80°C, 20kPa, 12h) | [1][6] |

| Insolubles | < 0.10% (m/m) | [1][9] |

| Acidity | < 0.30 mmol/100g |[1][9] |

Synthesis and Purification

The synthesis of this compound involves the acid-catalyzed condensation of ethylferrocene with acetone.[6][10] This process typically yields a mixture of binuclear and mononuclear ferrocene compounds, as well as four primary isomers of this compound which differ by the substitution positions of the ethyl groups.[6][10]

Caption: General workflow for the synthesis and purification of this compound.

High-purity this compound is essential for consistent performance, as impurities can alter viscosity and iron content.[8] Common lab-scale purification techniques include column chromatography, while industrial-scale production may favor methods like vapor distillation in an inert atmosphere or dissolution-precipitation.[6][8][10] A reported method using vapor distillation under an inert atmosphere achieves yields over 94% and purity greater than 99%.[10]

Catalytic Mechanism in Solid Propellants

This compound's primary application is as a burn rate catalyst in composite solid propellants, particularly those using ammonium perchlorate (AP) as an oxidizer.[2][4] Its liquid nature allows for excellent dispersion, ensuring uniform catalytic activity throughout the propellant grain.[3]

The proposed mechanism involves several key steps during combustion:

-

Decomposition: this compound decomposes in the high-temperature combustion environment.[8]

-

Particle Formation: This decomposition leads to the in situ formation of highly active, finely dispersed iron oxide (Fe₂O₃) nanoparticles with a very large surface area.[8]

-

Interfacial Catalysis: These nanoparticles act at the interface between the propellant binder and the AP oxidizer.[1][8]

-

Accelerated Decomposition: The iron oxide particles catalytically accelerate the thermal decomposition of AP, particularly in the condensed phase.[3][8] This lowers the activation energy required for AP decomposition.[8]

-

Enhanced Burn Rate: The accelerated decomposition of the oxidizer significantly increases the overall burn rate of the propellant and can reduce the pressure exponent, leading to more stable and controlled combustion.[3][8]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 37206-42-1 | FC145868 | Biosynth [biosynth.com]

- 8. This compound (2,2'-Bis(ethylferrocenyl)propane) [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical and experimental study on synthesis of high-content this compound [bhxb.buaa.edu.cn]

Catocene (CAS 37206-42-1): A Technical Guide for Material Science and an Exploration of its Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catocene, with CAS number 37206-42-1, is a bisferrocene derivative known chemically as 2,2'-bis(ethylferrocenyl)propane.[1] This organometallic compound has carved a significant niche in the field of material science, primarily as a high-efficacy burning rate catalyst in solid propellants for aerospace and defense applications.[2][3] Its unique physicochemical properties, including its liquid state at room temperature, allow for homogenous integration into propellant matrices, offering precise control over combustion characteristics.[2] While its role in energetic materials is well-documented, the biological and pharmacological properties of this compound remain unexplored. However, the broader class of ferrocene-containing compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis and mechanism of action as a propellant catalyst. It further delves into the potential of ferrocene-based compounds in drug development, providing context for future research into the biomedical applications of this compound and its analogues.

Physicochemical Properties of this compound

This compound is a brown-red viscous liquid at room temperature, a characteristic that is advantageous for its uniform dispersion in various formulations.[4] It is stable in a sealed container at room temperature and is insoluble in water but miscible with many organic solvents.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 37206-42-1 | [1] |

| Molecular Formula | C₂₇H₃₂Fe₂ | [4][5] |

| Molecular Weight | 468.25 g/mol | [4][5] |

| Appearance | Brown-red viscous liquid | [4] |

| Purity (by titration) | ≥97.5% | [1] |

| Iron Content | 23.3-24.3% | [1][4] |

| Density (at 20°C) | 1.2910-1.2960 g/cm³ | [4] |

| Viscosity (at 25°C) | < 2.8 Pa·s | [4] |

| Moisture Content | < 0.08% | [4] |

| Volatilization Loss | < 2.0% | [4] |

| Thermal Decomposition | Exothermic decomposition at approximately 180°C | [4] |

Synthesis and Purification

The synthesis of this compound typically involves the acid-catalyzed condensation of ethylferrocene with acetone.[4][6] This reaction yields a mixture of isomers and other diferrocenyl propane compounds, necessitating a purification step to achieve the high purity required for its applications.[6]

Experimental Protocol: Synthesis of High-Purity this compound

This protocol is based on the method described for synthesizing high-content this compound.[6]

Materials:

-

High-purity ethylferrocene

-

Acetone

-

Sulfuric acid (catalyst)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine high-purity ethylferrocene and acetone.

-

Slowly add sulfuric acid to the mixture to catalyze the condensation reaction.

-

Allow the reaction to proceed, monitoring the formation of the crude this compound product. The reaction temperature can be controlled to influence the isomer distribution.[6]

-

Upon completion, the crude product is subjected to purification by vapor distillation in an inert gas atmosphere to separate the high-purity this compound from byproducts and unreacted starting materials.[6]

-

The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[6][7]

References

- 1. CAS 37206-42-1|this compound TDS&MSDS [tanyunchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. This compound|CAS No.37206-42-1|69279-97-6|TANYUN [tanyunchem.com]

- 6. Theoretical and experimental study on synthesis of high-content this compound [bhxb.buaa.edu.cn]

- 7. This compound (2,2'-Bis(ethylferrocenyl)propane) [benchchem.com]

Synthesis and Characterization of 2,2'-Bis(ethylferrocenyl)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-bis(ethylferrocenyl)propane, a significant organometallic compound known for its application as a high-efficiency burning rate catalyst in composite solid propellants. This document details the multi-step synthesis process, including the Friedel-Crafts acetylation of ferrocene, the subsequent reduction of the acetyl group, and the final acid-catalyzed condensation with acetone. Detailed experimental protocols for key reactions are provided, along with a summary of the compound's physicochemical properties and spectral characterization data. The existence of multiple isomers and their complex characterization is also discussed. This guide is intended to be a valuable resource for researchers in organometallic chemistry, materials science, and related fields.

Introduction

2,2'-Bis(ethylferrocenyl)propane, commonly known as catocene, is a bis-ferrocene derivative with the molecular formula C₂₇H₃₂Fe₂. Its structure, featuring two ethylferrocenyl moieties linked by a propane-2,2-diyl group, imparts unique properties that make it a highly effective burning rate catalyst. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide outlines the established synthetic route and provides detailed characterization data.

Physicochemical Properties

2,2'-Bis(ethylferrocenyl)propane is a brown-red viscous liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2'-Bis(ethylferrocenyl)propane

| Property | Value |

| Molecular Formula | C₂₇H₃₂Fe₂ |

| Molecular Weight | 468.25 g/mol |

| Appearance | Brown-red viscous liquid |

| Density (20 °C) | 1.2910 - 1.2960 g/cm³ |

| Viscosity (25 °C) | < 2.8 Pa·s |

| Iron Content | 23.3 - 24.3 % (m/m) |

| Moisture Content | < 0.08 % (m/m) |

| Volatilization Loss | < 2.0 % (80±1℃, 20±1*10²Pa, 12h) |

| Purity (by titration) | ≥ 97.5 % |

| Stability | Stable at room temperature in a sealed container |

Data compiled from various sources.

Synthesis Workflow

The synthesis of 2,2'-bis(ethylferrocenyl)propane is a three-step process starting from ferrocene. The overall workflow is depicted in the following diagram.

Caption: Overall synthesis workflow for 2,2'-bis(ethylferrocenyl)propane.

Experimental Protocols

Step 1: Synthesis of Acetylferrocene (Friedel-Crafts Acylation)

This procedure involves the acylation of ferrocene with acetic anhydride using phosphoric acid as a catalyst.

Materials:

-

Ferrocene

-

Acetic anhydride

-

85% Phosphoric acid

-

10% Sodium hydroxide solution

-

Ice

-

Hexane

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ferrocene (e.g., 2.0 g) and acetic anhydride (e.g., 20 mL).

-

Carefully add 85% phosphoric acid (e.g., 2 mL) to the mixture.

-

Heat the reaction mixture in a water bath at 60-70 °C for approximately 20 minutes with continuous stirring.

-

Allow the mixture to cool to room temperature and then pour it over a beaker of crushed ice.

-

Neutralize the mixture by slowly adding a 10% aqueous sodium hydroxide solution until the pH is neutral, as indicated by pH paper.

-

Collect the crude product by vacuum filtration, wash with cold water, and air dry.

-

The crude product, a mixture of unreacted ferrocene, acetylferrocene, and diacetylferrocene, is purified by column chromatography on silica gel.

-

Elute with hexane to recover unreacted ferrocene (orange-yellow band).

-

Subsequently, elute with a 50:50 mixture of hexane and diethyl ether to collect acetylferrocene (orange-red band).

-

Evaporate the solvent from the collected fraction to obtain pure acetylferrocene.

Step 2: Synthesis of Ethylferrocene (Reduction of Acetylferrocene)

The reduction of the acetyl group to an ethyl group can be achieved via a Clemmensen reduction using amalgamated zinc and hydrochloric acid.

Materials:

-

Acetylferrocene

-

Zinc dust or granules

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

Sodium bicarbonate solution

Procedure:

-

Prepare amalgamated zinc by stirring zinc granules (e.g., 10 g) with a 5% solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water (e.g., 5 mL), and concentrated hydrochloric acid (e.g., 10 mL).

-

Add a solution of acetylferrocene (e.g., 2.0 g) in toluene (e.g., 20 mL) to the flask.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield ethylferrocene.

Step 3: Synthesis of 2,2'-Bis(ethylferrocenyl)propane (Condensation Reaction)

This final step involves the acid-catalyzed condensation of ethylferrocene with acetone.[1]

Materials:

-

Ethylferrocene

-

Acetone

-

Concentrated sulfuric acid

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve high-purity ethylferrocene in an excess of acetone.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid as a catalyst with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition of the catalyst, allow the reaction to proceed at a controlled temperature. The optimal reaction temperature influences the isomer distribution in the final product.

-

Upon completion, quench the reaction by adding the mixture to a large volume of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the crude product with an organic solvent such as diethyl ether or toluene.

-

Wash the organic extract with water and dry over an anhydrous salt.

-

Remove the solvent to obtain crude 2,2'-bis(ethylferrocenyl)propane.

-

The product can be purified by vapor distillation in an inert gas atmosphere to achieve a purity of over 99.0%.[1]

Characterization Data

The characterization of 2,2'-bis(ethylferrocenyl)propane is complex due to the presence of four isomers with very similar physical and chemical properties, making their separation challenging.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H-NMR and ¹³C-NMR spectral data for the four isomers of 2,2'-bis(ethylferrocenyl)propane have been obtained and simulated in a theoretical and experimental study.[1] While the specific chemical shifts and coupling constants are detailed in the aforementioned study, a general representation of the expected signals is provided below.

¹H-NMR:

-

Signals corresponding to the protons of the ethyl groups (triplet and quartet).

-

Multiple signals in the aromatic region corresponding to the protons on the substituted and unsubstituted cyclopentadienyl rings.

-

A singlet corresponding to the methyl protons of the propane bridge.

¹³C-NMR:

-

Signals for the aliphatic carbons of the ethyl groups and the propane bridge.

-

Multiple signals in the aromatic region for the carbons of the cyclopentadienyl rings.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Expected FT-IR Peaks:

-

C-H stretching vibrations of the alkyl groups and the cyclopentadienyl rings.

-

C=C stretching vibrations of the cyclopentadienyl rings.

-

Characteristic absorptions for the ferrocenyl group.

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be expected at m/z ≈ 468.25.

-

Fragmentation patterns would likely involve the loss of alkyl groups and cleavage of the propane bridge.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies in the synthesis of 2,2'-bis(ethylferrocenyl)propane.

Caption: Logical dependencies in the multi-step synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2,2'-bis(ethylferrocenyl)propane. The three-step synthetic route, while conceptually straightforward, requires careful execution and purification to obtain a high-purity product. The characterization of the final product is complicated by the presence of multiple isomers. This document serves as a foundational resource for researchers interested in the synthesis and application of this important organometallic compound. Further research to elucidate the specific properties and catalytic activity of the individual isomers would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Catocene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the thermal decomposition mechanism of Catocene (2,2′-bis(ethylferrocenyl)propane), a key burning rate catalyst in solid propellants. The document details the experimental protocols used for its analysis, presents available quantitative data, and proposes a decomposition pathway based on the known chemistry of analogous ferrocene compounds.

Introduction to this compound

This compound, chemically known as 2,2′-bis(ethylferrocenyl)propane, is a viscous, dark red-brown liquid organoiron compound.[1] Its molecular structure consists of two ethylferrocene units linked by an isopropylidene bridge.[2][3] With the molecular formula C₂₇H₃₂Fe₂ and a molecular weight of approximately 468.25 g/mol , this compound is primarily utilized as a high-efficiency liquid burning rate catalyst in composite solid propellants.[1][4] Its liquid nature and chemical structure allow for uniform dispersion and significant enhancement of the combustion rates of propellants, particularly those based on ammonium perchlorate (AP).[2][5] Understanding its thermal stability and decomposition is critical for predicting its performance, ensuring safety, and optimizing propellant formulations.

This compound is synthesized through the condensation reaction of ethylferrocene with acetone, typically using an acid catalyst like sulfuric acid.[1][6] The resulting product is often a mixture of isomers, which can be purified using techniques such as vapor distillation or column chromatography.[2][6]

Analytical Methodologies for Thermal Analysis

The thermal behavior of this compound and its effect on energetic materials are primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on the energy changes and mass loss associated with the decomposition process.

Detailed experimental protocols are essential for reproducible and accurate thermal analysis. While specific parameters from a dedicated study on pure this compound decomposition are not widely published, the following tables summarize typical methodologies employed for the thermal analysis of energetic materials and ferrocene derivatives.

Table 1: Typical Experimental Protocol for Differential Scanning Calorimetry (DSC)

| Parameter | Description | Typical Values |

| Instrument | DSC apparatus (e.g., TA Instruments, Mettler Toledo) | - |

| Sample Mass | The amount of the material to be analyzed. Small masses are used for safety with energetic materials. | 1 - 5 mg |

| Crucible | Sample pan, often made of aluminum or copper. Hermetically sealed for volatile compounds. | Aluminum, Copper |

| Heating Rate (β) | The rate at which the temperature is increased. Multiple rates are used for kinetic studies. | 2, 5, 10, 20 °C/min |

| Temperature Range | The start and end temperatures for the analysis. | 25 °C to 400-500 °C |

| Purge Gas | An inert gas to prevent oxidation and remove decomposition products. | Nitrogen (N₂), Argon (Ar) |

| Gas Flow Rate | The rate at which the purge gas flows through the DSC cell. | 20 - 50 mL/min |

Table 2: Typical Experimental Protocol for Thermogravimetric Analysis (TGA)

| Parameter | Description | Typical Values |

| Instrument | TGA apparatus (e.g., PerkinElmer, TA Instruments) | - |

| Sample Mass | The initial mass of the sample. | 2 - 10 mg |

| Crucible | Sample pan, often made of alumina or platinum. | Alumina (Al₂O₃), Platinum |

| Heating Rate (β) | The rate of temperature increase. | 5, 10, 15, 20 °C/min |

| Temperature Range | The temperature scan range for the experiment. | 25 °C to 800-1000 °C |

| Atmosphere | The gaseous environment for the sample. Inert for pyrolysis, oxidative for combustion. | Nitrogen (N₂), Air |

| Gas Flow Rate | The flow rate of the atmosphere gas. | 20 - 100 mL/min |

The logical flow for investigating the thermal decomposition of a compound like this compound using DSC and TGA is illustrated below. This process includes sample preparation, analysis at multiple heating rates, and subsequent kinetic analysis of the collected data.

Caption: General experimental workflow for thermal analysis.

Thermal Decomposition Data of this compound

The primary role of this compound as a burning rate catalyst means that much of the available literature focuses on its effect on other materials rather than its intrinsic decomposition. However, studies on mixtures containing this compound have provided key insights into its thermal stability.

Differential Scanning Calorimetry (DSC) analysis of ammonium perchlorate (AP) mixed with this compound revealed an additional exothermic peak that is attributed to the decomposition of this compound itself.[2][7]

Table 3: Thermal Decomposition Data for Pure this compound

| Analytical Method | Parameter | Value | Reference |

| DSC | Exothermic Decomposition Peak | ~180 °C | [2][7] |

This relatively low decomposition temperature is crucial for its function as a catalyst, as it breaks down in the early stages of propellant heating, releasing catalytically active species.

While not the focus of this guide, it is important to present the quantitative impact of this compound on the decomposition of AP to understand the context of its application. This compound significantly lowers the activation energy (Ea) of AP decomposition.

Table 4: Effect of this compound on the Activation Energy of AP Decomposition

| Decomposition Stage | Parameter | Reduction in Ea | Reference |

| Low-Temperature Decomposition | Activation Energy (Ea) | 13.2 kJ·mol⁻¹ | [7] |

| High-Temperature Decomposition | Activation Energy (Ea) | 7.1 kJ·mol⁻¹ | [7] |

Proposed Thermal Decomposition Mechanism of this compound

A definitive, experimentally verified decomposition mechanism for pure this compound is not extensively detailed in the available literature. However, based on its chemical structure and the known thermal behavior of ferrocene, a plausible decomposition pathway can be proposed. The decomposition is expected to initiate with the cleavage of the weakest bonds, which are the coordinate bonds between the iron atoms and the cyclopentadienyl (Cp) rings.

The proposed steps are as follows:

-

Initiation: The process begins with the homolytic cleavage of the Fe-Cp bonds, generating radical species. This is the rate-determining step and occurs at around 180 °C.

-

Ligand Decomposition: The liberated ethyl-substituted cyclopentadienyl rings and the isopropylidene bridge are highly unstable and subsequently fragment into smaller, volatile hydrocarbon molecules.

-

Formation of Catalytic Species: The decomposition process releases iron-containing species. In the context of a propellant, these nascent iron species, likely in the form of iron oxides (e.g., Fe₂O₃), are highly dispersed and possess a large surface area, making them effective catalysts for the decomposition of other propellant ingredients.

The following diagram illustrates the proposed thermal decomposition pathway of this compound, leading to the formation of catalytically active iron species and hydrocarbon byproducts.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This compound is a critical component in modern solid propellants, functioning as an effective burning rate catalyst. Its thermal decomposition, which initiates with an exothermic process around 180 °C, is fundamental to its catalytic activity. The mechanism is believed to proceed through the cleavage of the iron-cyclopentadienyl bonds, leading to the fragmentation of its organic structure and the formation of highly active, nano-sized iron-based catalysts. While the broad strokes of this mechanism are understood by analogy to simpler ferrocenes, a detailed study focusing on the specific intermediates and kinetic parameters of pure this compound decomposition would be a valuable contribution to the field of energetic materials. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this important organometallic compound.

References

- 1. Catalytic effect of this compound on the thermal decomposition kinetic of NTO and NTO/TNT explosives [chemistry.semnan.ac.ir]

- 2. Effect of this compound on Thermal Decomposition Kinetics of Ammonium Perchlorate [energetic-materials.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. Ferrocene anchored activated carbon as a versatile catalyst for the synthesis of 1,5-benzodiazepines via one-pot environmentally benign conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00202G [pubs.rsc.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Liquid Burning Rate Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical properties of liquid burning rate catalysts, which are crucial components in modulating the performance of solid propellants. The focus is on the molecular characteristics, catalytic mechanisms, and experimental evaluation of these additives, with a primary emphasis on organometallic compounds such as ferrocene derivatives.

Introduction to Liquid Burning Rate Catalysts

Liquid burning rate catalysts are functional additives designed to control the combustion characteristics of solid propellants.[1] Unlike solid catalysts, their liquid nature offers distinct advantages, including improved dispersion within the polymer matrix and a plasticizing effect that can enhance the mechanical properties of the propellant grain.[2][3] These catalysts primarily function by accelerating the decomposition of the oxidizer, most commonly ammonium perchlorate (AP), and altering the combustion wave structure to achieve a desired, stable burning rate.[4] Ferrocene-based compounds are among the most significant and widely studied liquid burning rate catalysts due to their high efficacy.[5][6] However, challenges such as catalyst migration and volatility remain critical areas of research.[2][6]

Primary Classes of Liquid Catalysts

While various organometallic compounds have been investigated, the most prominent classes include:

-

Ferrocene Derivatives: These are the most important commercial burning rate catalysts.[6] Simple derivatives like n-butyl ferrocene are effective but prone to migration.[3] Advanced derivatives such as 2,2-di(ethylferrocenyl)propane ("Catocene") and polymer-bonded versions like "Butacene" have been developed to mitigate this issue by increasing molecular weight or covalently bonding the ferrocenyl group to the propellant binder.[2][7]

-

Boron-Based Energetic Ionic Liquids: These compounds, including carborane derivatives and ionic hydroborates, represent a newer class of catalysts.[6] They can significantly increase the burning rate, particularly at low pressures, and offer high energy density.[6]

-

Other Metal-Based Compounds: Liquid catalysts containing metals like copper, lead, and manganese have also been explored.[8][9] These are often used in double-base propellants and can influence the pressure exponent of the burning rate.[10]

Key Physicochemical Properties and Their Influence

The effectiveness of a liquid burning rate catalyst is dictated by a combination of its physical and chemical properties.

-

Chemical Structure and Iron Content: The catalytic activity of ferrocene derivatives is attributed to the iron element.[5] A higher iron content generally corresponds to better catalytic performance. The structure of the organic ligands attached to the ferrocene moiety influences its solubility, volatility, and interaction with the binder.

-

Volatility and Migration: Low molecular weight catalysts can volatilize or migrate through the solid polymer matrix over time.[2] This leads to an uneven catalyst distribution, causing localized high burn rates and potential motor failure.[2] Therefore, low volatility and high molar mass are critical properties for long-term stability and predictable performance.[2]

-

Thermal Stability: The catalyst must be stable at the propellant processing and storage temperatures but decompose effectively at combustion temperatures to form the active catalytic species.[6]

-

Compatibility and Plasticization: Liquid catalysts must be compatible with the propellant formulation, particularly the binder (e.g., HTPB). Some derivatives can act as plasticizers, increasing the propellant's elongation and flexibility, which is often a desirable secondary effect.[3] However, poor compatibility can lead to processing problems, such as unacceptable increases in the viscosity of the uncured propellant or bubble formation during curing.[2]

-

Catalytic Activity: The primary measure of a catalyst is its ability to increase the propellant's burning rate. This is often achieved by lowering the decomposition temperature of the oxidizer (AP).[5] The in-situ formation of highly active, nano-sized metal oxides (like Fe₂O₃ from ferrocenes) with a very large surface area is a key mechanism for this enhanced activity.[2]

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data on the performance of various liquid burning rate catalysts as reported in the literature.

Table 1: Physicochemical Properties of Selected Ferrocene-Based Catalysts

| Catalyst | Chemical Name/Type | Key Physicochemical Property | Effect on Propellant Processing | Source |

| This compound | 2,2-di(ethylferrocenyl)propane | Viscous liquid, low volatility | Acts as a plasticizer | [2][7] |

| Butacene | Ferrocenyl group bonded to HTPB binder | Non-migrating | Superior aging characteristics | [2][3] |

| n-butyl ferrocene | Liquid ferrocene derivative | Prone to migration | Standard liquid catalyst for comparison | [3] |

| DFB | 1,3-diferrocenyl-1-butene | Liquid | Acts as a plasticizer | [3] |

| bis(1-hydroxyethyl)ferrocene | Ferrocene derivative | - | Induced bubble formation upon curing | [2] |

| poly[ferrocenyl(methylmethine)] | Polymeric ferrocene | High molecular weight | Increased viscosity to unacceptable levels | [2] |

Table 2: Effect of Liquid Catalysts on Propellant Ballistic Properties

| Catalyst | Concentration (wt%) | Propellant Base | Pressure (MPa) | Burning Rate (mm/s) | % Increase in Burning Rate | Source |

| This compound | 1.0% | HTPB/AP | ~10 | - | ~80% vs. uncatalyzed | [7] |

| This compound | 1.0% | HTPB/AP/EHTPB | - | - | ~150% (2.5-fold) vs. uncatalyzed | [11] |

| DFB | 2.0% | HTPB/AP | - | +2.0 mm/s vs. Fe₂O₃ | - | [3] |

| n-butyl ferrocene | - | HTPB/AP | - | 11.8 | - | [3] |

| DFB | - | HTPB/AP | - | 12.1 | 2.5% vs. n-butyl ferrocene | [3] |

Table 3: Catalytic Effect on Ammonium Perchlorate (AP) Thermal Decomposition

| Catalyst Type | Observation | Quantitative Effect | Source |

| Ferrocene Derivatives | Exceptional catalytic effect | Reduces decomposition temperature, increases heat release | [5] |

| Cu(NH₃)₄(AFT)₂ complex | Excellent catalytic effect | Reduced AP decomposition temp. by 69°C; increased heat release to 2711 J/g | [6] |

| Bimetallic Compounds | Synergistic catalytic effect | Shifts peak temperature lower, increases released heat | [12] |

Catalytic Mechanisms and Experimental Workflows

The diagrams below illustrate the proposed catalytic mechanism of ferrocene derivatives, a typical experimental workflow for catalyst evaluation, and the logical approach to designing improved catalysts.

Caption: Proposed catalytic mechanism of a liquid ferrocene derivative in a solid propellant.

Caption: Experimental workflow for the evaluation of liquid burning rate catalysts.

Caption: Logical relationships in the design of advanced liquid burning rate catalysts.

Experimental Protocols

The characterization and evaluation of liquid burning rate catalysts involve a series of standardized experimental procedures.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the catalyst's effect on the thermal decomposition of propellant ingredients.[13]

-

Objective: To determine the onset of decomposition, peak decomposition temperature, and heat released during the thermal breakdown of ammonium perchlorate (AP) with and without the catalyst.

-

Methodology:

-

A small, precisely weighed sample of pure AP or a mixture of AP and the liquid catalyst (typically 2-5 wt%) is placed in an aluminum pan.

-

The sample is heated in a DSC or TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[13]

-

The instrument records the heat flow (DSC) or mass loss (TGA) as a function of temperature.

-

A significant lowering of the main exothermic decomposition peak of AP indicates high catalytic activity.[5][6]

-

Burning Rate Measurement: Strand Burner Test

The strand burner is a common apparatus used to measure the linear burning rate of a solid propellant at various pressures.[14]

-

Objective: To determine the burning rate (r) as a function of pressure (P) and calculate the pressure exponent (n) from the empirical law r = aPⁿ.

-

Methodology:

-

A long, thin strand of the cured propellant is coated on its sides with an inhibitor to ensure that burning proceeds only along the cross-sectional ends.

-

The strand is placed in a high-pressure vessel, known as a strand burner or Crawford bomb.

-

The vessel is pressurized with an inert gas, typically nitrogen, to a specific pressure.

-

The top end of the strand is ignited using a hot wire.

-

The time it takes for the flame front to travel a known distance along the strand is measured, often using fuse wires embedded in the strand that break as the flame passes.

-

The burning rate is calculated by dividing the distance between the wires by the measured time interval.

-

The procedure is repeated at various pressures to generate a comprehensive burning rate profile.[15]

-

Ballistic Performance: Static Motor Firing

The ultimate test of a propellant formulation is its performance in a rocket motor.

-

Objective: To evaluate the overall performance of the propellant containing the liquid catalyst under realistic operating conditions.

-

Methodology:

-

A propellant grain with a specific geometry (e.g., tubular) is cast and cured.[3]

-

The grain is placed into a laboratory-scale static test motor equipped with pressure and thrust sensors.

-

The motor is fired, and the chamber pressure and thrust are recorded over time.

-

A smooth pressure-time profile indicates stable and consistent combustion.[3] This data is used to calculate key performance parameters like specific impulse and characteristic velocity.[16]

-

Conclusion

Liquid burning rate catalysts, particularly advanced ferrocene derivatives, are indispensable for tailoring the ballistic performance of modern solid propellants. Their key physicochemical properties—such as low volatility, high thermal stability, binder compatibility, and high metal content—are critical for achieving high, stable burning rates without compromising the long-term integrity of the propellant grain. The development of non-migrating catalysts has been a significant advancement, overcoming the primary drawback of earlier liquid additives. Future research will likely focus on developing even more efficient, environmentally benign, and multifunctional liquid catalysts to meet the evolving demands of propulsion technology.

References

- 1. fs.teledos.gr:2206 [fs.teledos.gr:2206]

- 2. journals.co.za [journals.co.za]

- 3. publications.drdo.gov.in [publications.drdo.gov.in]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Research progress of EMOFs-based burning rate catalysts for solid propellants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. US9101909B2 - Liquid combustion catalyst composition comprising an ionized metal compound - Google Patents [patents.google.com]

- 9. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]

- 10. web.stanford.edu [web.stanford.edu]

- 11. Nano-Iron as a Catalyst in Isocyanate-Free Rocket Propellants [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. researchgate.net [researchgate.net]

- 15. sapub.org [sapub.org]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

The Dawn of a New Burn Rate: Early Research on Ferrocene Derivatives in Propellants

A Technical Guide for Researchers, Scientists, and Propellant Development Professionals

The quest for enhanced performance in solid rocket propellants has been a driving force in energetic materials research. A significant leap in this endeavor came with the introduction of ferrocene and its derivatives as highly effective burning rate catalysts. Early investigations revealed their remarkable ability to tailor the combustion characteristics of composite propellants, paving the way for a new class of high-performance energetic materials. This technical guide delves into the foundational research on ferrocene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the core concepts of their synthesis and proposed mechanisms of action.

The Rise of Ferrocene Derivatives as Burning Rate Modifiers

Traditional burning rate catalysts, such as iron oxides, while effective to an extent, presented limitations. The emergence of ferrocene, an organometallic compound with a unique "sandwich" structure, and its derivatives, marked a paradigm shift. These compounds offered superior catalytic activity, often leading to a significant increase in the propellant's burning rate.[1][2] Early research focused on synthesizing various ferrocene derivatives to not only enhance performance but also to address challenges such as migration and volatility that were observed with ferrocene itself.[3][4]

Key derivatives that garnered significant attention in early studies include n-butyl ferrocene, 2,2'-bis(ethylferrocenyl)propane (commonly known as catocene), and butacene, a binder with ferrocene moieties chemically integrated into the polymer backbone.[1][2] These derivatives were primarily investigated in ammonium perchlorate (AP) based composite propellants with binders like hydroxyl-terminated polybutadiene (HTPB).[2][4]

Quantitative Performance Data

The effectiveness of ferrocene derivatives as burning rate catalysts is best understood through quantitative data. The following tables summarize the performance of various derivatives compared to baseline formulations and traditional catalysts.

Table 1: Ballistic Properties of Propellant Formulations with Different Burning Rate Catalysts

| Burning Rate Catalyst | Concentration (wt%) | Burning Rate at 10 MPa (mm/s) | Pressure Exponent (n) | Reference |

| Ferrocene | - | 16.5 | 0.28 | [3] |

| This compound (pure) | - | 16.4 | 0.30 | [3] |

| Prussian Blue (pure) | - | 12.5 | 0.38 | [3] |

| Fe₂O₃ | - | - | - | [4] |

| n-Butyl ferrocene | - | 11.8 | - | [4] |

| 1,3-diferrocenyl-1-butene (DFB) | - | 12.1 | - | [4] |

Note: Specific concentrations for some catalysts were not provided in the source material.

Table 2: Performance Comparison of Propellants Containing DFB and n-Butyl Ferrocene

| Formulation No. | Ferrocene Derivative | Burning Rate (mm/s) | Elongation (%) | Reference |

| 7 | n-Butyl ferrocene | 11.8 | 12 | [4] |

| 8 | DFB | 12.1 | 13 | [4] |

| 9 | n-Butyl ferrocene | 32 | - | [4] |

| 10 | DFB | 34 | - | [4] |

Table 3: Effect of this compound Concentration on Propellant Properties

| This compound Concentration (wt%) | Burning Rate Increase | Reference |

| 1 | 2.5-fold increase | [5] |

| up to 4.5 | - | [6] |

Note: The second entry indicates that studies have explored concentrations up to 4.5%, though a specific burning rate increase was not quantified in the snippet.

Experimental Protocols

The evaluation of ferrocene derivatives in propellants involved a series of standardized experimental procedures to characterize their synthesis, and the ballistic and mechanical properties of the resulting propellant.

Synthesis of Ferrocene Derivatives

A common method for synthesizing ferrocene derivatives, such as acetylferrocene, involves the Friedel-Crafts acylation of ferrocene.

Protocol for Acetylferrocene Synthesis:

-

Reactant Preparation: A mixture of acetic anhydride and phosphoric acid is prepared.

-

Reaction: Ferrocene is dissolved in a suitable solvent and the acylating agent mixture is added dropwise while maintaining a controlled temperature.

-

Quenching and Neutralization: The reaction mixture is poured onto ice, and the resulting solution is neutralized with a base, such as sodium bicarbonate.[7]

-

Extraction and Purification: The product is extracted with an organic solvent. The crude product, a mixture of unreacted ferrocene, monoacetylferrocene, and potentially diacetylferrocene, is then purified.[7] Purification is typically achieved through column chromatography using alumina or silica as the stationary phase.[7]

Propellant Formulation and Curing

Protocol for AP/HTPB Propellant Preparation:

-

Binder Premixing: The HTPB binder, a plasticizer, and an antioxidant are mixed until a homogeneous mixture is obtained. If a liquid ferrocene derivative is used, it is dissolved in this premix.[8]

-

Incorporation of Solids: The solid components, including the ammonium perchlorate (oxidizer) and any solid ferrocene derivatives or other catalysts, are then added to the binder premix.

-

Mixing: The components are thoroughly mixed under vacuum to ensure a uniform dispersion of all ingredients and to remove any entrapped air bubbles.[2]

-

Curing: A curing agent, such as isophorone diisocyanate (IPDI), is added, and the propellant slurry is cast into molds and cured at an elevated temperature until the binder is fully cross-linked, forming a solid propellant grain.[2]

Ballistic and Mechanical Property Evaluation

Burning Rate Measurement:

-

The burning rate of propellant strands is measured in a Crawford bomb or a similar strand burner at various pressures. The time taken for the flame front to travel a known distance is recorded to calculate the burning rate.

Static Motor Firing:

-

For a more comprehensive evaluation, propellant grains are subjected to static firing in a ballistic evaluation motor (BEM).[4] The pressure-time profile of the motor is recorded to determine key ballistic parameters.[4]

Mechanical Testing:

-

The mechanical properties of the cured propellant, such as tensile strength and percentage elongation, are determined using a universal testing machine.[4] These properties are crucial for ensuring the structural integrity of the propellant grain during storage and operation.

Visualizing Key Concepts

Graphviz diagrams are used to illustrate the synthesis of a common ferrocene precursor and the proposed catalytic mechanisms.

Caption: Friedel-Crafts acylation of ferrocene to produce acetylferrocene.

Caption: Proposed catalytic mechanisms of ferrocene derivatives in propellants.

Conclusion

The early research into ferrocene derivatives laid a critical foundation for the development of modern high-performance solid propellants. The ability of these organometallic compounds to significantly enhance burning rates while offering avenues to mitigate issues like migration through chemical modification has made them indispensable tools for propellant formulators. The quantitative data from these initial studies guided the selection and optimization of catalyst systems, while the proposed mechanisms of action continue to be areas of active research. This technical guide provides a snapshot of this pioneering work, offering valuable insights for today's researchers and scientists in the field of energetic materials.

References

- 1. books.rsc.org [books.rsc.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. journals.co.za [journals.co.za]

- 4. publications.drdo.gov.in [publications.drdo.gov.in]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. Ferrocene Burn Rate Catalyst [rocketmotorparts.com]

An In-depth Technical Guide to Catocene (C27H32Fe2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Catocene, a dinuclear organoiron compound with the molecular formula C27H32Fe2. Predominantly known for its application as a high-efficiency burning rate catalyst in composite solid propellants, this document delves into its molecular structure, physicochemical properties, synthesis, and characterization. While this compound's role in drug development is not established, this guide also explores the broader therapeutic potential of the ferrocene scaffold, from which it is derived, to provide context for future research and development. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and characterization are provided. Visual diagrams illustrating key structures and processes are included to enhance understanding.

Introduction

This compound, chemically known as 2,2′-Bis(ethylferrocenyl)propane, is a viscous, dark red liquid.[1] It is a derivative of ferrocene, a well-known organometallic "sandwich" compound. The molecular structure of this compound consists of two ethylferrocene units linked by a propane bridge.[2] Its primary and well-documented application is as a burning rate catalyst in composite solid propellants, where it enhances the combustion rate and reduces the pressure exponent.[2][3]

Despite the extensive research into its use in propellants, the exploration of this compound in other fields, such as drug development, is limited. However, the broader class of ferrocene derivatives has garnered significant interest in medicinal chemistry due to their unique structural and electrochemical properties.[2] This guide aims to provide a detailed technical resource on this compound, covering its fundamental chemistry and exploring potential, albeit currently speculative, avenues for future research in the life sciences.

Molecular Structure and Formula

The molecular formula of this compound is C27H32Fe2.[1] The structure features two iron atoms, each "sandwiched" between a cyclopentadienyl ring and a substituted cyclopentadienyl ring. The two substituted rings are connected through a central isopropylidene bridge.

Caption: Molecular structure of 2,2′-Bis(ethylferrocenyl)propane (this compound).

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C27H32Fe2 | [1] |

| Molecular Weight | 468.25 g/mol | [1] |

| CAS Number | 37206-42-1 | [1] |

| Appearance | Brown-red viscous liquid | [2] |

| Density | 1.2910 - 1.2960 g/cm³ at 20°C | [2] |

| Viscosity | < 2.8 Pa·s at 25°C | [2] |

| Iron Content | 23.3 - 24.3% (m/m) | [2] |

| Purity (by titration) | ≥ 97.5% (m/m) | [2] |

| Moisture Content | < 0.08% (m/m) | [2] |

| Volatilization Loss | < 2.0% (at 80°C, 20 Pa, 12h) | [2] |

| Stability | Stable at room temperature in a sealed container. | [3] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H-NMR | (Simulated values) | Aromatic protons on cyclopentadienyl rings, ethyl group protons, and methyl protons on the propane bridge. |

| ¹³C-NMR | (Simulated values) | Carbons of the cyclopentadienyl rings, ethyl groups, and the propane bridge. |

Note: Experimental NMR spectra for this compound can be found in the cited literature, which confirms the presence of four isomers based on the substitution patterns of the ethyl groups.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation of ethylferrocene with acetone.

Reactants:

-

High-purity ethylferrocene

-

Acetone

-

Sulfuric acid (catalyst)

Procedure:

-

Ethylferrocene is dissolved in a suitable solvent.

-

Acetone is added to the solution.

-

Concentrated sulfuric acid is carefully added as a catalyst.

-

The reaction mixture is stirred at a controlled temperature. The temperature can influence the isomer distribution of the final product.

-

The reaction is monitored for completion.

-

Upon completion, the crude this compound is obtained.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Method: Vapor Distillation in an Inert Gas Atmosphere

-

The crude this compound is placed in a distillation apparatus.

-

The system is purged with an inert gas (e.g., nitrogen or argon).

-

Vapor distillation is carried out under reduced pressure to separate the volatile impurities from the less volatile this compound.

-

This method can yield this compound with a purity of over 99.0%.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure and identify the isomeric mixture.

-

Gas Chromatography (GC): GC is employed to determine the purity of the final product and to analyze the distribution of isomers.

-

Titration: The iron content is determined by titration to ensure it meets the specified range of 23.3-24.3%.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Drug Development

Currently, there is a lack of specific studies on the application of this compound (2,2′-Bis(ethylferrocenyl)propane) in drug development. A study on its acute toxicity has been conducted, but this was not in the context of therapeutic development.[4]

However, the ferrocene scaffold is a subject of considerable interest in medicinal chemistry. Numerous ferrocene derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The unique properties of ferrocene, such as its three-dimensional structure, stability, and redox activity, make it an attractive moiety for the design of novel therapeutic agents.

Ferrocene Derivatives in Oncology

Several ferrocene-containing compounds have demonstrated significant anticancer activity. Their mechanisms of action are often multifactorial but can involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are dysregulated in cancer.

For instance, some ferrocene derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: A representative PI3K/Akt/mTOR signaling pathway targeted by some anticancer ferrocene derivatives.

Potential Antiviral Applications

While specific data for this compound is unavailable, some sources suggest that ferrocene derivatives, in general, have been investigated for antiviral properties.[2] It is hypothesized that certain ferrocene-based compounds may inhibit viral proteins that are essential for replication.[2] This remains an area for future investigation.

Conclusion

This compound (2,2′-Bis(ethylferrocenyl)propane) is a well-characterized organoiron compound with a primary application as a burning rate catalyst. Its synthesis and physicochemical properties are well-documented. While its role in drug development is currently unexplored, the broader class of ferrocene derivatives holds significant promise in medicinal chemistry. The unique structural and electrochemical properties of the ferrocene moiety make it a compelling scaffold for the design of novel therapeutics. Further research is warranted to investigate the potential biological activities of this compound and its derivatives, which could open up new applications beyond its current use in materials science.

References

Technical Guide: Iron Content and Purity Analysis of Catocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catocene, chemically known as 2,2'-bis(ethylferrocenyl)propane, is a prominent organometallic compound recognized for its catalytic properties, particularly in the aerospace industry as a burning rate modifier in solid propellants.[1][2][3] Its efficacy is intrinsically linked to its purity and iron content. This guide provides a comprehensive overview of the analytical methodologies for determining the iron content and assessing the purity of this compound, ensuring its quality and performance in critical applications.

This compound is a viscous, brown-red liquid and is a derivative of ferrocene, featuring two ethylferrocene units linked by a propane bridge.[4] This structure leads to the existence of several isomers, which, along with unreacted starting materials and by-products, constitute the primary impurities.[4][5] Accurate and precise analytical methods are therefore essential for the quality control of this compound.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical quality control specifications for this compound is presented in Table 1.

| Property | Specification |

| Appearance | Brown-red viscous liquid |

| Molecular Formula | C₂₇H₃₂Fe₂ |

| Molecular Weight | 468.25 g/mol |

| Purity (by Titration) | ≥ 97.5% |

| Iron Content | 23.3 - 24.3% |

| Viscosity (25°C) | < 2.8 Pa·s |

| Density (20°C) | 1.2910 - 1.2960 g/cm³ |

| Moisture Content | < 0.08% |

| Insoluble Matter | < 0.10% |

| Acidity | < 0.30 mmol/100g |

Iron Content Determination: Redox Titration

The determination of the total iron content in this compound is a critical quality control parameter and can be accurately performed using redox titration. This method involves the oxidation of Fe(II) to Fe(III) ions using a standard solution of a strong oxidizing agent.

Experimental Protocol: Redox Titration with Potassium Permanganate

This protocol outlines the determination of iron content in this compound using potassium permanganate (KMnO₄) as the titrant. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

Reagents and Equipment:

-

Standardized ~0.1 N Potassium Permanganate (KMnO₄) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Stannous Chloride (SnCl₂) solution (10% w/v in 6M HCl)

-

Mercuric Chloride (HgCl₂) solution (saturated)

-

Zimmermann-Reinhardt reagent

-

Analytical balance

-

Burette, pipette, and conical flasks

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL conical flask.

-

Digestion: Add 20 mL of concentrated H₂SO₄ and heat the mixture gently in a fume hood to digest the organic matrix and dissolve the iron. Continue heating until the solution becomes clear and pale yellow.

-

Reduction of Fe(III) to Fe(II):

-

Heat the solution to near boiling.

-

Add SnCl₂ solution dropwise until the yellow color of the ferric ions disappears, then add 1-2 drops in excess.

-

Cool the solution and rapidly add 10 mL of saturated HgCl₂ solution. A silky white precipitate of mercurous chloride should form. If the precipitate is grey or black, or if no precipitate forms, the sample must be discarded.

-

-

Titration:

-

Add 25 mL of Zimmermann-Reinhardt reagent.

-

Titrate the prepared sample solution with the standardized KMnO₄ solution until the first persistent pink color is observed.

-

Record the volume of KMnO₄ solution used.

-

-

Calculation: The percentage of iron in the sample can be calculated using the following formula:

% Iron = (V × N × 55.845) / (W × 10)

Where:

-

V = Volume of KMnO₄ solution used (mL)

-

N = Normality of the KMnO₄ solution

-

55.845 = Molar mass of Iron ( g/mol )

-

W = Weight of the this compound sample (g)

-

Purity Analysis: Chromatographic and Spectroscopic Methods

The purity of this compound is determined by quantifying the main component and identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and quantifying impurities.[4] A reverse-phase HPLC method is typically employed.

4.1.1. Experimental Protocol: Reverse-Phase HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 70% B

-

5-15 min: 70% to 95% B

-

15-20 min: 95% B

-

20-22 min: 95% to 70% B

-

22-25 min: 70% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by the area percentage of the main peak in the chromatogram. Impurities can be identified by their retention times and quantified based on their peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities and for the separation and identification of this compound isomers.[4]

4.2.1. Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-550 amu.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or toluene (e.g., 100 µg/mL).

-

Inject 1 µL of the solution into the GC-MS.

Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be used to identify the compound by comparing it with a spectral library or by interpreting the fragmentation pattern. Isomers of this compound will have similar mass spectra but different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound molecule.[4] Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure.

4.3.1. ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shift ranges for the different protons and carbons in the this compound molecule.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Ferrocenyl Protons | 3.9 - 4.3 | 65 - 70 |

| Ethyl Group (-CH₂-) | ~2.3 | ~25 |

| Ethyl Group (-CH₃) | ~1.1 | ~15 |

| Propane Bridge (quaternary C) | - | ~40 |

| Propane Bridge (-CH₃) | ~1.5 | ~25 |

Visualizing Workflows and Relationships

General Analytical Workflow for this compound Quality Control

The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a this compound sample.

Caption: General analytical workflow for this compound quality control.

Decision Tree for Purity Analysis Method Selection

The choice of analytical technique for purity assessment can depend on the specific information required.

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The quality control of this compound is paramount to ensure its performance and reliability in high-stakes applications. A combination of redox titration for accurate iron content determination, along with powerful chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques for purity assessment and structural confirmation, provides a robust analytical framework. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of this compound. Adherence to these methodologies will ensure the consistent quality and efficacy of this important organometallic compound.

References

An In-depth Technical Guide to Catocene Stability and Reactivity Under Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Foreword

Catocene, chemically known as 2,2′-bis(ethylferrocenyl)propane, is a critical component in various advanced applications, most notably as a burning rate catalyst in solid propellants. Its performance and reliability are intrinsically linked to its chemical stability and reactivity under various storage conditions. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals involved in its handling, storage, and application.

Executive Summary

This compound is a viscous, brown-red liquid that is generally stable under recommended storage conditions. Standard technical specifications indicate a shelf life of 12 months when stored in a cool, ventilated place in a sealed container under a nitrogen atmosphere, protected from heat and exposure. Retesting can extend its usability beyond this period. The primary reactivity concern under storage is its incompatibility with strong oxidizers. While generally stable, exposure to elevated temperatures, humidity, and light can potentially lead to degradation. This guide synthesizes available data on its stability, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is fundamental to assessing its stability.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂Fe₂ | |

| Molecular Weight | 468.25 g/mol | |

| Appearance | Brown-red viscous liquid | |

| Purity (by titration) | ≥ 97.5% (m/m) | |

| Iron (Fe) Content | 23.3 - 24.3% (m/m) | |

| Viscosity (25°C) | < 2.8 Pa·s | |

| Density (20°C) | 1.2910 - 1.2960 g/cm³ | |

| Moisture Content | < 0.08% (m/m) | |

| Volatilization Loss | < 2.0% (80±1℃, 20±1*10²Pa, 12h) | |

| Insoluble Matter | < 0.10% (m/m) | |

| Acidity | < 0.30 mmol/100g |

Stability Profile

This compound's stability is paramount for its effective application. Degradation can lead to altered performance and potential safety hazards.

General Stability

Under optimal storage conditions—a cool, dry, and dark environment with an inert nitrogen atmosphere in a sealed container—this compound exhibits good stability. The recommended shelf life is 12 months, with the possibility of extension following re-analysis of its key properties.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound during storage:

-

Temperature: Elevated temperatures can accelerate degradation processes. While stable at room temperature, prolonged exposure to heat should be avoided.

-

Oxidizing Agents: this compound is incompatible with strong oxidizers. Contact with these substances can lead to vigorous reactions and decomposition.

-

Moisture: Although specifications indicate a low moisture content, exposure to humidity could potentially lead to hydrolysis of the ferrocenyl structure over extended periods.

-

Light: Photodegradation is a potential concern for many organometallic compounds. Therefore, storage in light-protected containers is recommended.

Reactivity and Degradation Pathways

The primary reactivity concern for this compound under storage is its interaction with atmospheric oxygen and moisture, as well as its incompatibility with strong oxidizers.

Oxidation

The ferrocene moiety in this compound can undergo oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air. This can lead to the formation of the corresponding ferricenium species, which may alter the material's properties.

Hydrolysis

While specific data on this compound hydrolysis is limited, ferrocene and its derivatives can be susceptible to slow degradation in the presence of water and acid, potentially leading to the cleavage of the cyclopentadienyl rings from the iron center over long-term storage in humid conditions.

The logical relationship of factors affecting this compound's stability is visualized in the diagram below.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, rigorous stability testing is essential. The following are detailed methodologies for key experiments.

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.

Apparatus:

-

Stability chamber capable of maintaining temperature and humidity with ±2°C and ±5% RH control.

-

Amber glass vials with nitrogen-purged headspace and airtight seals.

-

Analytical balance.

-

HPLC system with a UV detector.

-

GC-MS system.

Procedure:

-

Place a known quantity of this compound into amber glass vials.

-

Purge the headspace of each vial with dry nitrogen gas before sealing.

-

Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

At each time point, visually inspect the sample for any changes in color or appearance.

-

Analyze the samples using the HPLC and GC-MS methods detailed below to quantify the parent compound and identify any degradation products.

Analytical Methodologies

5.2.1 High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Quantification

Objective: To determine the purity of this compound and quantify any degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

This compound reference standard.

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Calculate the percentage purity of this compound by comparing the peak area of the main peak in the sample chromatogram to that of the reference standard.

-

Identify and quantify any degradation products by their retention times and peak areas relative to the main peak.

5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products

Objective: To identify volatile and semi-volatile degradation products.

Instrumentation:

-

GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., HP-5ms).

GC Conditions (Example):

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Injection Mode: Splitless.

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or acetone).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Data Analysis:

-

Identify potential degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).

The experimental workflow for stability testing is depicted in the following diagram.

Conclusion

This compound is a robust molecule when stored under the recommended conditions. However, its stability can be compromised by exposure to high temperatures, humidity, light, and strong oxidizing agents. For applications demanding high reliability, a comprehensive stability testing program is crucial. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and quality control professionals to accurately assess the stability and predict the shelf life of this compound, ensuring its optimal performance and safety. Further research into the specific degradation kinetics and products under various stress conditions would be beneficial for a more complete understanding of this compound's long-term stability.

Methodological & Application

Synthesis of High-Purity Catocene: A Detailed Guide for Laboratory Applications

Introduction: Catocene, chemically known as 2,2'-bis(ethylferrocenyl)propane, is an organoiron compound that serves as a highly efficient burn rate catalyst in composite solid propellants.[1] Its liquid state and high catalytic activity make it a critical component in the aerospace and defense industries for achieving controlled and enhanced combustion. This document provides detailed application notes and protocols for the laboratory synthesis of high-purity this compound, intended for researchers, scientists, and professionals in drug development and materials science. The synthesis is a multi-step process that begins with the preparation of the ethylferrocene precursor, followed by a condensation reaction to form crude this compound, and concludes with a purification step to achieve high purity.

Physicochemical Properties and Specifications

High-purity this compound is a brown-red viscous liquid with properties that are crucial for its application.[2] Ensuring these specifications are met is vital for performance and safety.

| Property | Specification |

| Appearance | Brown-red viscous liquid |

| Molecular Formula | C₂₇H₃₂Fe₂ |

| Molecular Weight | 468.25 g/mol |

| Purity (by titration) | > 99.0% |

| Iron Content | 23.3-24.3% |

| Viscosity (at 25°C) | < 2.8 Pa·s |

| Density (at 20°C) | 1.2910-1.2960 g/cm³ |

| Moisture Content | < 0.08% |

| Volatilization Loss | < 2.0% |

Overall Synthesis Workflow